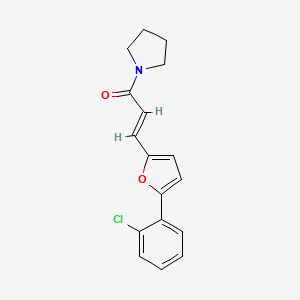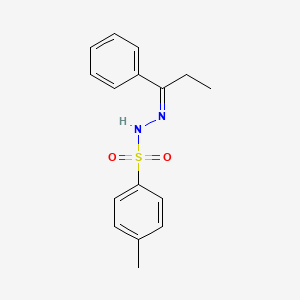
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(2-氯苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮是一种合成的有机化合物,在科学研究的各个领域都引起了人们的兴趣。该化合物具有一个被2-氯苯基取代的呋喃环,以及一个连接到丙烯酮部分的吡咯烷基。
准备方法
合成路线和反应条件
3-(5-(2-氯苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮的合成通常涉及多步有机反应。一种常用的方法包括以下步骤:
呋喃环的形成: 呋喃环可以通过在酸性或碱性条件下对适当的前体进行环化合成。
用2-氯苯基取代: 然后,呋喃环经受亲电芳香取代反应以引入2-氯苯基。
丙烯酮部分的连接: 丙烯酮部分通过缩合反应引入,通常在碱性条件下使用醛和酮。
吡咯烷基的引入: 最后,吡咯烷基通过亲核取代或加成反应连接。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这包括使用催化剂、受控反应环境以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
3-(5-(2-氯苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将丙烯酮部分转化为醇。
取代: 呋喃环和氯苯基可以参与亲核或亲电取代反应。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄)。
取代: 卤素、酸或碱等试剂可以促进取代反应。
形成的主要产物
氧化: 酮、羧酸。
还原: 醇。
取代: 根据所用试剂的不同,会形成各种取代衍生物。
科学研究应用
3-(5-(2-氯苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮在科学研究中有几种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗效果,以及作为药物开发中的先导化合物。
工业: 用于合成特种化学品和材料。
作用机制
3-(5-(2-氯苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节它们的活性并触发下游信号通路。确切的分子靶标和通路可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- 3-(5-(2-溴苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮
- 3-(5-(2-氟苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮
- 3-(5-(2-甲基苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮
独特性
3-(5-(2-氯苯基)呋喃-2-基)-1-(吡咯烷-1-基)丙-2-烯-1-酮的独特性在于存在2-氯苯基,它可以影响其化学反应性和生物活性。该化合物的特定结构允许与分子靶标进行独特的相互作用,使其成为各种研究领域中宝贵的学习对象。
属性
CAS 编号 |
853356-07-7 |
|---|---|
分子式 |
C17H16ClNO2 |
分子量 |
301.8 g/mol |
IUPAC 名称 |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO2/c18-15-6-2-1-5-14(15)16-9-7-13(21-16)8-10-17(20)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2/b10-8+ |
InChI 键 |
VHGYGPAPKHEQPS-CSKARUKUSA-N |
手性 SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
规范 SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)



![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)
![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)
